molecular formula C9H14N2O B13014535 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B13014535
M. Wt: 166.22 g/mol
InChI Key: LFWPNVRJVPQERX-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H14N2O. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of both an aldehyde group and a pyrazole ring in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-butyl-5-methyl-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: 1-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-Butyl-5-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carbaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Comparison: 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazole-5-carbaldehyde, the butyl group increases its hydrophobicity and may enhance its interaction with lipid membranes. The presence of the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-butyl-5-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-3-4-5-11-8(2)6-9(7-12)10-11/h6-7H,3-5H2,1-2H3

InChI Key

LFWPNVRJVPQERX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)C=O)C

Origin of Product

United States

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